2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities . They have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Mode of Action
Similar compounds have shown to interact with their targets and cause changes that result in antitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Related compounds have been reported to affect the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .
Pharmacokinetics
Similar compounds have been optimized for in vivo pharmacokinetic-pharmacodynamic (pk-pd) properties .
Result of Action
Similar compounds have shown to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as lipophilicity and basicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile typically involves the reaction of 4-aminopyridine with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the amino and nitrile groups.
4-Aminopyridine: Similar to 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile but without the nitrile group.
2-Methylpropanenitrile: Contains the nitrile group but lacks the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the amino and nitrile groups on the pyridine ring.
Properties
IUPAC Name |
2-(4-aminopyridin-2-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,6-10)8-5-7(11)3-4-12-8/h3-5H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWZRKXQJKDNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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